N-cyclohexyl-2,3-dihydroindole-1-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(16-13-7-2-1-3-8-13)17-11-10-12-6-4-5-9-14(12)17/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIPNWACISSEHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Urea-Mediated Cyclization and Amide Coupling
A patent (US20210188806A1) outlines a synthetic route utilizing urea derivatives as intermediates . The method involves:
-
Formation of the indoline-1-carboxamide core via cyclization of a substituted aniline precursor with urea under acidic conditions.
-
N-Cyclohexyl substitution through nucleophilic acyl substitution, where cyclohexylamine reacts with the activated carbonyl group of the intermediate.
Key conditions include:
-
Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).
-
Catalyst: 4-Dimethylaminopyridine (DMAP) to enhance reaction kinetics.
-
Temperature: 0–25°C to prevent side reactions.
This method achieves moderate yields (45–60%) but requires meticulous purification due to byproduct formation from incomplete cyclization .
Carbodiimide-Based Amide Coupling
Adapted from indole-2-carboxamide syntheses , this approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt):
-
Activation of 2,3-dihydroindole-1-carboxylic acid with EDC·HCl and HOBt in anhydrous DCM.
-
Nucleophilic attack by cyclohexylamine at the activated carbonyl carbon.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Reaction time | 12–18 hours |
| Temperature | 25°C |
| Yield | 68–75% |
| Purity (HPLC) | ≥95% |
This method is favored for scalability but necessitates strict moisture control to avoid hydrolysis of the carbodiimide reagent .
Acid Chloride Intermediate Route
A robust two-step protocol involves:
-
Conversion of 2,3-dihydroindole-1-carboxylic acid to acid chloride using thionyl chloride (SOCl₂) .
-
Amidation with cyclohexylamine in the presence of pyridine to neutralize HCl byproducts.
Comparative Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acid chloride formation | SOCl₂, reflux, 4h | 92% |
| Amidation | Cyclohexylamine, pyridine, 0°C → 25°C | 85% |
This route offers high overall yields (78–80%) but requires handling corrosive SOCl₂, posing safety challenges .
Solid-Phase Synthesis for High-Throughput Applications
Modified from benzimidazole carboxamide strategies , this method uses:
-
Resin-bound 2,3-dihydroindole-1-carboxylic acid prepared via Fmoc chemistry.
-
On-resin amide coupling with cyclohexylamine using HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Advantages:
-
Enables parallel synthesis of derivatives.
-
Reduces purification steps (crude purity >90%).
Green Chemistry Approaches
Emerging methods emphasize solvent-free or aqueous conditions:
-
Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) with comparable yields (70–72%) .
-
Enzymatic amidation : Lipase-catalyzed reactions in phosphate buffer (pH 7.4), though yields remain suboptimal (35–40%) .
Critical Analysis of Methodologies
Efficiency Comparison:
| Method | Yield Range | Scalability | Safety Concerns |
|---|---|---|---|
| Urea-mediated | 45–60% | Moderate | Low |
| EDC/HOBt coupling | 68–75% | High | Moderate |
| Acid chloride route | 78–80% | High | High |
| Solid-phase | 65–70% | Medium | Low |
The acid chloride route provides the highest yield but demands stringent safety protocols. EDC/HOBt coupling balances efficiency and practicality for lab-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2,3-dihydroindole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted indole derivatives. These products can exhibit different chemical and biological properties compared to the parent compound .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C_{12}H_{16}N_{2}O
- Molecular Weight : 219.29 g/mol
The compound features an indole core structure, which is known for its diverse biological activities. The presence of the cyclohexyl group contributes to its lipophilicity, enhancing its ability to penetrate biological membranes.
Chemistry
- Building Block for Synthesis : N-cyclohexyl-2,3-dihydroindole-1-carboxamide serves as a versatile building block for synthesizing more complex indole derivatives. These derivatives are crucial in developing novel pharmaceuticals and materials.
- Synthetic Routes : The synthesis typically involves cyclization reactions of substituted anilines, followed by functional group modifications (e.g., nucleophilic substitutions and alkylations) to introduce the cyclohexyl and carboxamide groups.
Biology
-
Biological Activity : The compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Indole derivatives have shown effectiveness against resistant bacterial strains, with minimum inhibitory concentrations (MIC) reported as low as 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) .
- Inhibition of Receptors : Similar compounds have been studied for their ability to inhibit discoidin domain receptor 1 (DDR1), which is implicated in cancer progression . This inhibition may reduce cancer metastasis by affecting cellular signaling pathways.
- Anti-inflammatory Effects : Research indicates that certain indole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Medicine
- Therapeutic Applications : this compound is being investigated for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders. Its unique structure may confer distinct pharmacological properties compared to other indole derivatives.
-
Case Studies :
- A study demonstrated that related compounds exhibited protective effects on endothelial cells against oxidized low-density lipoprotein (LDL), indicating potential cardiovascular benefits .
- Another investigation highlighted the role of indole derivatives in modulating the renin-angiotensin system, which is crucial for blood pressure regulation .
Mechanism of Action
The mechanism of action of N-cyclohexyl-2,3-dihydroindole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table compares N-cyclohexyl-2,3-dihydroindole-1-carboxamide with key analogs:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | XlogP* | TPSA (Ų) |
|---|---|---|---|---|---|---|
| This compound | 61589-27-3 | C₁₅H₂₀N₂O | 244.33 | Cyclohexyl | ~3.8 | ~32 |
| N-ethyl-2-methyl-2,3-dihydroindole-1-carboxamide | 62368-10-9 | C₁₂H₁₆N₂O | 204.27 | Ethyl, methyl | ~2.4 | ~32 |
| 3-Phenyl-2,3-dihydro-1H-indole-1-carboxamide | DTXSID10707093 | C₁₅H₁₄N₂O | 238.29 | Phenyl (on dihydroindole) | ~3.2 | ~32 |
| 5-chloro-N,N-dimethyl-2,3-dihydroindole-1-carboxamide | 62368-12-1 | C₁₁H₁₃ClN₂O | 224.69 | Chloro, dimethyl | ~2.4 | ~23.6 |
| 6-chloro-5-methyl-N-quinolin-5-yl-2,3-dihydroindole-1-carboxamide | HMDB0257513 | C₂₀H₁₇ClN₄O | 364.83 | Chloro, methyl, quinolinyl | ~4.1 | ~58.7 |
*XlogP estimated from analogs with similar substituents.
Key Observations:
- Cyclohexyl vs. Smaller Alkyl Groups : The cyclohexyl group in the target compound increases molecular weight and lipophilicity compared to ethyl/methyl analogs (e.g., 62368-10-9). This may enhance metabolic stability but reduce aqueous solubility .
- Aromatic vs. Aliphatic Substituents : The phenyl-substituted analog (DTXSID10707093) shows higher lipophilicity than the target compound, suggesting stronger hydrophobic interactions in binding pockets .
- Halogenated Derivatives : Chloro/methyl substitutions (e.g., 62368-12-1, HMDB0257513) introduce electronegative groups that may enhance receptor binding affinity or alter metabolic pathways .
Antiplasmodial Activity:
- Tetrahydro-β-carboline analogs (e.g., trans-13, cis-13) with a pyrido[3,4-b]indole core and 4-chlorophenyl groups demonstrated antiplasmodial activity (IC₅₀: 1.2–4.8 µM), but the target compound lacks reported data in this context .
Receptor Binding:
- SB 242084 (CHEMBL2056), a 5-HT₂C receptor antagonist, shares the dihydroindole-carboxamide scaffold but incorporates a chloro-methyl group and a pyridinyloxy substituent. Its higher molecular weight (394.86 g/mol) and chlorine content likely contribute to its potent receptor affinity (Ki < 1 nM) .
- The target compound’s cyclohexyl group may favor interactions with hydrophobic receptor regions, though its activity on serotonin receptors remains unstudied.
Metabolic Stability:
- N,N-dimethyl analogs (e.g., 62368-12-1) exhibit reduced hydrogen-bond donor capacity (HBD = 1 vs.
Biological Activity
N-cyclohexyl-2,3-dihydroindole-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of indole derivatives characterized by a cyclohexyl group and a carboxamide functional group. The structural formula can be represented as follows:
This structure contributes to its lipophilicity, influencing its interactions with biological targets.
The biological activity of this compound primarily involves its ability to bind to specific receptors and enzymes, thereby altering their activity. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes by forming stable complexes with their active sites, preventing substrate binding. This has been observed in studies focusing on anti-inflammatory pathways.
- Receptor Antagonism : Research indicates that it may act as an antagonist at P2X7 receptors, which are implicated in various inflammatory and autoimmune conditions. The P2X7 receptor is activated by ATP and plays a significant role in mediating inflammatory responses .
Antimicrobial Properties
This compound has shown potential antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting its use as a lead compound for developing new antibiotics.
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory properties. It has been studied for its ability to reduce inflammation in animal models of arthritis and other inflammatory diseases. For instance, it has been reported to decrease pro-inflammatory cytokines and inhibit pathways associated with inflammation .
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines while sparing normal cells, highlighting its potential as a therapeutic agent in oncology .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on P2X7 Receptor Antagonism : A patent indicated that derivatives of indole carboxamides, including this compound, showed promise as P2X7 antagonists in treating neuropathic pain and chronic inflammatory conditions .
- Anti-inflammatory Characterization : A study characterized the compound's dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are critical in the eicosanoid pathway involved in inflammation . The compound demonstrated an IC50 value of 0.45 ± 0.11 μM against isolated 5-LOX.
- Cytotoxicity Assessment : Research assessing cytotoxic effects indicated that this compound exhibited low cytotoxicity while maintaining potent biological activity against target cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-cyclohexyl-2-methyl-1-indolinecarboxamide | Methyl group at 2-position | Enhanced lipophilicity; potential antimicrobial |
| N-cyclohexyl-1-indolinecarboxamide | No methyl substitution | Less potent than 2-methyl derivative |
| N-cyclohexyl-3-methyl-1-indolinecarboxamide | Methyl group at 3-position | Variable activity; structure-dependent |
This table illustrates how structural variations influence biological activity among related compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-cyclohexyl-2,3-dihydroindole-1-carboxamide, and what critical parameters influence reaction success?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including Pd-catalyzed cascade reactions or amide coupling. Key steps involve cyclization of indole precursors followed by carboxamide formation. Critical parameters include temperature control (e.g., maintaining 60–80°C during coupling), solvent selection (e.g., dichloromethane or THF), and catalyst loading (e.g., 5–10 mol% Pd catalysts). Purification often employs column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are essential for structural confirmation, and how should key spectral data be interpreted?
- Methodological Answer :
- 1H/13C NMR : Key signals include the cyclohexyl protons (δ 1.11–1.95 ppm as multiplet) and indole NH (δ 9.29 ppm, broad singlet). The carboxamide carbonyl appears at ~160 ppm in 13C NMR .
- HRMS : Confirm molecular ion [M+H]+ at m/z 243.3 (calculated) with <5 ppm mass accuracy .
- FT-IR : Look for N-H stretches (~3300 cm⁻¹) and carbonyl (C=O) vibrations (~1650 cm⁻¹) .
Q. What in vitro assays are recommended for preliminary pharmacological evaluation?
- Methodological Answer : Use minimum inhibitory concentration (MIC) assays for antimicrobial screening (e.g., against Mycobacterium tuberculosis). For neurological targets, employ receptor-binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) with IC50 determination. Cell viability assays (e.g., MTT) assess cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
Validate computational models (e.g., molecular docking) using crystallographic data or mutagenesis studies.
Reassess assay conditions (e.g., buffer pH, co-solvents) that may alter compound solubility or stability.
Perform dose-response curves to confirm activity thresholds. Cross-reference with structural analogs to identify critical pharmacophores .
Q. What strategies optimize synthetic yield and purity in multi-step protocols?
- Methodological Answer :
- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation.
- Solvent Optimization : Replace polar aprotic solvents (DMF) with less viscous alternatives (acetonitrile) to improve mixing.
- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂ for better turnover in cross-coupling steps .
Q. How should structural modifications be designed to enhance target selectivity without compromising metabolic stability?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the cyclohexyl group with adamantane to improve lipophilicity and CYP450 resistance.
- Prodrug Design : Introduce ester moieties at the indole nitrogen for sustained release.
- SAR Studies : Systematically vary substituents on the indole ring and assess ADME properties using hepatocyte microsomal assays .
Q. What analytical approaches detect degradation products under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH).
- HPLC-PDA/MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Monitor for hydrolyzed products (e.g., free indole) or oxidized derivatives.
- Accelerated Stability Testing : Follow ICH Q1A guidelines for shelf-life prediction .
Data Contradiction & Reliability
Q. How should contradictory biological activity data across experimental models be analyzed?
- Methodological Answer :
Meta-Analysis : Pool data from multiple studies and apply statistical weighting (e.g., random-effects models).
Model Validation : Compare results in cell lines vs. primary cells or animal models.
Batch Testing : Replicate experiments using identical compound batches to rule out purity issues .
Structural & Mechanistic Studies
Q. Which crystallographic techniques resolve the 3D structure of derivatives, and what challenges arise?
- Methodological Answer :
- X-ray Diffraction : Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate).
- Challenges : Flexible cyclohexyl groups may reduce crystal quality. Use low-temperature (100 K) data collection to improve resolution.
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
